molecular formula C10H22OSi B021551 But-3-enyloxy-tert-butyl-dimethyl-silane CAS No. 108794-10-1

But-3-enyloxy-tert-butyl-dimethyl-silane

Cat. No.: B021551
CAS No.: 108794-10-1
M. Wt: 186.37 g/mol
InChI Key: SQEJDOVXJLMAJA-UHFFFAOYSA-N
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Description

(But-3-enyloxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C10H22OSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (But-3-enyloxy)(tert-butyl)dimethylsilane typically involves the reaction of but-3-en-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

But-3-en-1-ol+tert-butyldimethylsilyl chloride(But-3-enyloxy)(tert-butyl)dimethylsilane+HCl\text{But-3-en-1-ol} + \text{tert-butyldimethylsilyl chloride} \rightarrow \text{(But-3-enyloxy)(tert-butyl)dimethylsilane} + \text{HCl} But-3-en-1-ol+tert-butyldimethylsilyl chloride→(But-3-enyloxy)(tert-butyl)dimethylsilane+HCl

Industrial Production Methods: Industrial production of (But-3-enyloxy)(tert-butyl)dimethylsilane follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation enhances the efficiency of the process.

Types of Reactions:

    Oxidation: (But-3-enyloxy)(tert-butyl)dimethylsilane can undergo oxidation reactions to form corresponding silanols or siloxanes.

    Reduction: The compound can be reduced to form silanes with different substituents.

    Substitution: It can participate in substitution reactions where the but-3-enyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

    Oxidation: Silanols or siloxanes.

    Reduction: Different silanes.

    Substitution: Compounds with new functional groups replacing the but-3-enyloxy group.

Scientific Research Applications

(But-3-enyloxy)(tert-butyl)dimethylsilane is used in a variety of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the synthesis of bioactive molecules and as a protecting group for alcohols in peptide synthesis.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of silicone-based materials and as a precursor for other organosilicon compounds.

Mechanism of Action

The mechanism of action of (But-3-enyloxy)(tert-butyl)dimethylsilane involves the formation of carbon-silicon bonds through nucleophilic substitution or addition reactions. The silicon atom in the compound acts as an electrophile, attracting nucleophiles to form stable bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.

    tert-Butyl(4-iodobutoxy)dimethylsilane: Used in the synthesis of complex organic molecules.

    tert-Butyldimethylsilane: Used in the preparation of α-chiral ether derivatives.

Uniqueness: (But-3-enyloxy)(tert-butyl)dimethylsilane is unique due to its specific structure, which allows for the formation of carbon-silicon bonds with high reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

but-3-enoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7H,1,8-9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEJDOVXJLMAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434015
Record name (but-3-enyloxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108794-10-1
Record name (but-3-enyloxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, to a cold (0° C.), stirring solution of 3-buten-1-ol (2.16 g, 30.0 mmol), pyridine (9 mL), and methylene chloride (30 mL) was added tert-butyldimethylsilyl chloride (4.53 g, 30.1 mmol) purchased from Aldrich Chemical Company. The ice-bath was removed and the mixture was allowed to stir 1 h at room temperature. The mixture, containing a white precipitate, was poured into water (60 mL) and shaken. The methylene chloride layer was separated from the aqueous layer, and the aqueous layer extracted with methylene chloride (30 mL). The two resulting organic extracts were combined, washed twice with water, dried (Na2SO4), filtered, and evaporated to give 8.94 g of crude product. Vacuum distillation afforded several fractions, the fraction with bp 80°-82° C. at 35 mm Hg was collected to give 3.14 g (56.3%) of product as an oil. 1H NMR (CDCl3): δ 5.86-5.73 (m, 1H), 5.08-4.98 (m, 2H), 3.64 (t, 2H), 2.29-2.22 (m, 2H), 0.87 (s, 9H), 0.03 (s, 6H).
Quantity
2.16 g
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reactant
Reaction Step One
Quantity
9 mL
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reactant
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30 mL
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solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Yield
56.3%

Synthesis routes and methods II

Procedure details

To a solution of but-3-en-1-ol (2.39 mL, 27.73 mmol) in DMF was added imidazole (3.78 g, 55.46 mmol), and tert-butyldimethylsilyl chloride (6.3 g, 41.59 mmol). The mixture was stirred at room temperature overnight. Saturated NH4Cl was added and the mixture was extracted with ethyl acetate three times. Combined organic extracts were washed twice with water and brine then dried over Na2SO4. The solvent was evaporated in vacuo to give title compound.
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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